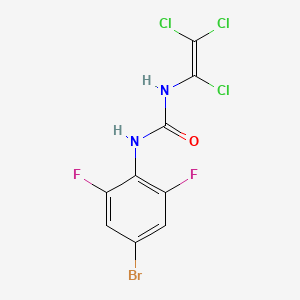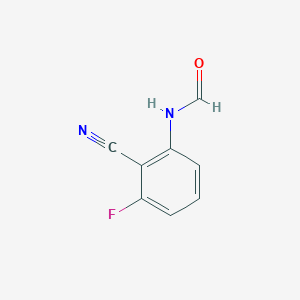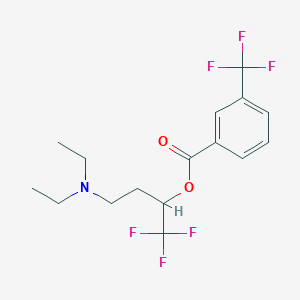
3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate
Descripción general
Descripción
3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate, also known as TFB-TDE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. TFB-TDE has been used in various studies to investigate the role of acetylcholine in different physiological and pathological conditions.
Mecanismo De Acción
Target of Action
Trifluoromethyl compounds are often used in medicinal chemistry due to their unique properties. They can interact with a variety of biological targets, including enzymes and receptors . The specific targets of “3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate” would depend on its specific structure and the context in which it is used.
Mode of Action
Trifluoromethyl groups can influence the electronic properties of a molecule, potentially affecting its interaction with biological targets . They can also enhance the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
The impact of “this compound” on biochemical pathways would depend on its specific targets. Trifluoromethyl compounds can be involved in a variety of biochemical reactions, including those involving thiophenols .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Trifluoromethyl groups can enhance the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the presence of other molecules could lead to competitive or noncompetitive inhibition of the compound’s action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate in lab experiments is its high potency and specificity as an acetylcholinesterase inhibitor. This allows researchers to selectively manipulate cholinergic neurotransmission without affecting other neurotransmitter systems. However, the use of this compound in lab experiments is limited by its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Direcciones Futuras
There are several future directions for research on 3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate. One area of interest is its potential therapeutic use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases, suggesting that it may have therapeutic potential. Another area of interest is the development of new and more potent acetylcholinesterase inhibitors based on the structure of this compound. These compounds may have improved efficacy and safety profiles compared to existing drugs.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate has been extensively used in scientific research to study the role of acetylcholine in various physiological and pathological conditions. It has been used as a tool to investigate the effects of acetylcholine on memory, learning, and cognition. This compound has also been used in studies on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[4-(diethylamino)-1,1,1-trifluorobutan-2-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F6NO2/c1-3-23(4-2)9-8-13(16(20,21)22)25-14(24)11-6-5-7-12(10-11)15(17,18)19/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWOGSUJDRVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(F)(F)F)OC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethoxybenzene-1-carbohydrazide](/img/structure/B3042535.png)


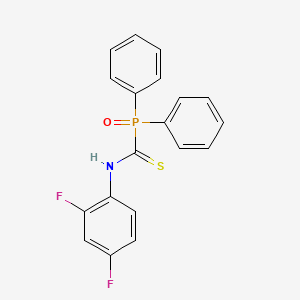
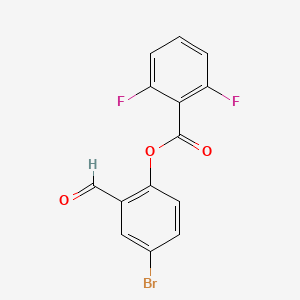
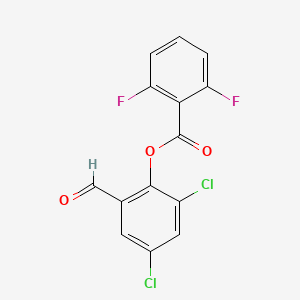
![N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042544.png)

![3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate](/img/structure/B3042548.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide](/img/structure/B3042549.png)
![N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3042550.png)
